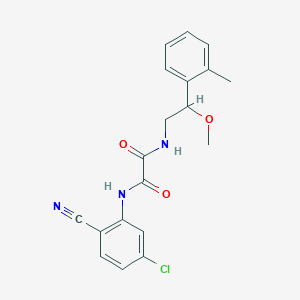
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, commonly known as CNO, is a chemical compound that is widely used in scientific research. CNO belongs to the family of oxalamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
CNO acts as a selective agonist for DREADDs, which are engineered GPCRs that are not activated by endogenous ligands. Upon binding to DREADDs, CNO induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The activation of DREADDs by CNO allows researchers to control neuronal activity in a specific manner, which is useful for studying the function of GPCRs in various physiological processes.
Biochemical and Physiological Effects:
CNO has been shown to have a number of biochemical and physiological effects. In animal studies, CNO has been shown to induce analgesia, reduce anxiety-like behavior, and modulate addiction-related behaviors. CNO has also been shown to have anti-inflammatory effects and to modulate immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNO in lab experiments is its selectivity for DREADDs, which allows researchers to control neuronal activity in a specific manner. CNO is also relatively stable and has a long half-life, which makes it useful for in vivo experiments. However, one limitation of using CNO is that its effects can be variable and dose-dependent. In addition, CNO can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for the use of CNO in scientific research. One direction is to develop new DREADDs that are more selective and have improved pharmacokinetic properties. Another direction is to use CNO in combination with other pharmacological agents to study complex physiological processes, such as pain modulation and addiction. Finally, CNO could be used in combination with optogenetic techniques to study the interaction between neuronal activity and behavior.
Méthodes De Synthèse
The synthesis of CNO involves the reaction of 5-chloro-2-cyanophenylamine with 2-methoxy-2-(o-tolyl)ethyl isocyanate in the presence of a base. The resulting oxalamide compound is then purified by recrystallization. The yield of the synthesis method is typically around 70%.
Applications De Recherche Scientifique
CNO is widely used in scientific research as a pharmacological tool to study the function of G protein-coupled receptors (GPCRs). Specifically, CNO is used as a selective agonist for the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered GPCRs that can be selectively activated by CNO, allowing researchers to control neuronal activity in a specific manner. CNO is also used to study the role of GPCRs in various physiological processes, such as pain modulation, addiction, and anxiety.
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12-5-3-4-6-15(12)17(26-2)11-22-18(24)19(25)23-16-9-14(20)8-7-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYBLQIVVTUVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)
![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)
![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)

![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)

![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide](/img/structure/B2666987.png)

